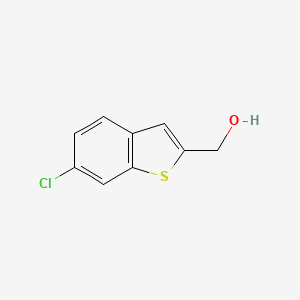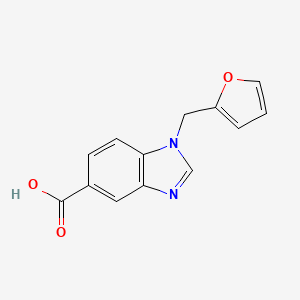
4-(2-Methylpropoxy)-3-nitrobenzaldehyde
Overview
Description
4-(2-Methylpropoxy)-3-nitrobenzaldehyde (MPNB) is a nitroalkene aldehyde used in organic synthesis. It is a versatile reagent with a variety of applications in laboratory experiments and scientific research. MPNB is a colorless liquid with a characteristic odor and is soluble in most organic solvents. This compound has been studied extensively for its ability to react with a variety of compounds and its use in the synthesis of a variety of products.
Scientific Research Applications
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. In addition, this compound has been used in the synthesis of a variety of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not fully understood. However, it is believed that the reaction of this compound with other compounds is mediated by a nucleophilic substitution reaction. In this reaction, the nitro group of this compound reacts with a nucleophile, such as an alcohol or an amine, to form a new compound. This reaction is thought to be responsible for the formation of a variety of compounds from this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it is believed that this compound is not toxic and does not have any significant adverse effects. In addition, it is believed that this compound does not induce any significant changes in the biochemical or physiological processes of organisms.
Advantages and Limitations for Lab Experiments
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. In addition, it is a colorless liquid with a characteristic odor, making it easy to identify and use in experiments. However, this compound is not soluble in water, making it unsuitable for use in aqueous solutions.
Future Directions
There are several potential future directions for the use of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in scientific research. One potential direction is the development of new synthetic methods for the synthesis of a variety of compounds from this compound. Another potential direction is the study of the biochemical and physiological effects of this compound in organisms. In addition, further research could be conducted on the mechanisms of action of this compound in various reactions. Finally, further research could be conducted on the development of new materials and polymers from this compound.
properties
IUPAC Name |
4-(2-methylpropoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-9(6-13)5-10(11)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMVPZFBKDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

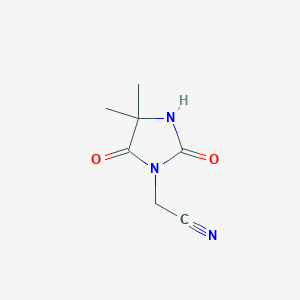
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
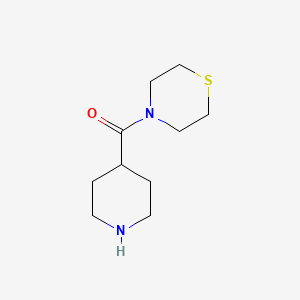
![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)



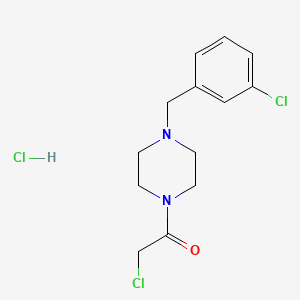
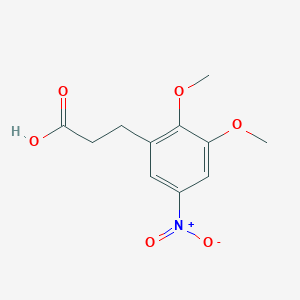
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
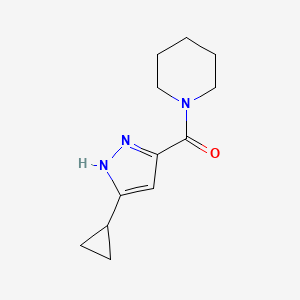
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
